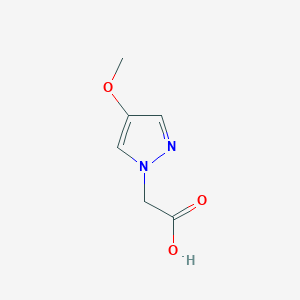

2-(4-methoxy-1H-pyrazol-1-yl)acetic acid

Description

2-(4-Methoxy-1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a pyrazole ring substituted with a methoxy group (-OCH₃) at position 4 and an acetic acid moiety (-CH₂COOH) attached to the nitrogen at position 1. This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with pyrazole derivatives, such as anti-inflammatory, antimicrobial, and herbicidal properties .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxypyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOVKLAUAODVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The core pyrazole ring is typically synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. This step is crucial as it sets the stage for subsequent functionalization.

Hydrazine and α,β-Unsaturated Ketones: One common approach involves reacting hydrazine hydrate with α,β-unsaturated ketones (chalcones) bearing the 4-methoxyphenyl substituent. For example, (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one can be condensed with hydrazine hydrate in acetic acid to form the pyrazole ring system.

Reaction Conditions: The reaction is often carried out in acetic acid as solvent, which also acts as a catalyst, under reflux conditions to facilitate cyclization and ring closure. The reaction progress is monitored by thin-layer chromatography (TLC).

Functional Group Modifications and Protection

Methoxy Group Introduction: The 4-methoxy substituent on the pyrazole ring is generally introduced via the starting materials, such as 4-methoxy-substituted chalcones or β-dicarbonyl compounds, ensuring regioselective substitution.

Protection of Amino Groups: In some synthetic routes involving amino-substituted pyrazoles, protection strategies such as benzyloxycarbonyl (Cbz) protection are employed to prevent side reactions during acetic acid moiety attachment.

Purification and Characterization

Workup Procedures: After reaction completion, the mixture is typically subjected to solvent evaporation under reduced pressure, followed by aqueous workup and organic extraction (e.g., with ethyl acetate). Washing with sodium carbonate solution and drying over magnesium sulfate are common steps to purify the crude product.

Monitoring and Analysis: Reaction monitoring is done by TLC using solvent systems such as methanol-chloroform or ethyl acetate-hexane. Characterization involves melting point determination, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Yield and Reaction Time: The one-pot acetic acid-mediated synthesis of pyrazolyl acetic acids typically requires 6–8 hours reflux with yields varying depending on substrate substitution patterns.

Solvent Effects: Ethanol-acetic acid mixtures (2:1) have been found effective in promoting the cyclization and acetic acid moiety introduction, balancing solubility and reactivity.

Biological Relevance: Derivatives of 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid have been explored for biological activities, emphasizing the importance of efficient preparation methods to facilitate medicinal chemistry studies.

Chemical Reactions Analysis

Carboxylic Acid-Driven Reactions

The acetic acid moiety enables classic carboxylate chemistry:

Mechanistic Notes :

-

Esterification proceeds via acid chloride intermediate using thionyl chloride ().

-

Amidation employs carbodiimide coupling agents to activate the carboxyl group for nucleophilic attack by amines ( ).

Pyrazole Ring Reactivity

The pyrazole nitrogen atoms participate in electrophilic substitutions and cycloadditions:

Key Findings :

-

N-Alkylation occurs preferentially at the N-1 position due to steric and electronic effects ( ).

-

Cyclization with hydrazine forms pyrazoline hybrids via Knoevenagel condensation ( ).

Methoxy Group Transformations

The methoxy substituent undergoes demethylation and electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Demethylation | 48% HBr, AcOH reflux | 4-Hydroxy-1H-pyrazol-1-yl acetic acid | 65% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-1H-pyrazol-1-yl acetic acid | 40% |

Experimental Insight :

-

Demethylation under acidic conditions replaces -OCH₃ with -OH, enabling further functionalization ( ).

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs:

Synthetic Utility :

Comparative Reactivity Analysis

The methoxy group significantly alters reactivity compared to analogs:

| Compound | Reaction with SOCl₂/ROH | Reaction with Hydrazine | Demethylation Rate |

|---|---|---|---|

| This compound | Esterification: 90% | Pyrazoline: 82% | 65% (HBr/AcOH) |

| 2-(4-Amino-1H-pyrazol-1-yl)acetic acid | Amidation: 95% | Triazole: 70% | N/A |

| 2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid | Esterification: 50% | Unstable under reflux | N/A |

Stability and Side Reactions

Scientific Research Applications

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid. Research indicates that compounds within this class can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, a related pyrazole derivative demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells . The mechanism often involves disruption of microtubule organization and inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics and antifungal treatments .

Antioxidant Effects

Antioxidant activity is another significant aspect of this compound. The compound can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Industrial Applications

Material Science

In the industrial sector, this compound serves as an intermediate in synthesizing various materials. Its unique chemical properties allow it to be utilized in creating polymers and other complex chemical structures essential for manufacturing processes.

Agricultural Chemistry

The compound's biological activities extend to agricultural applications where it can be used as a pesticide or herbicide. Its efficacy against pests while being less harmful to beneficial organisms makes it an attractive option for sustainable agriculture practices .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of pyrazole derivatives on different cancer cell lines. It was found that this compound exhibited significant activity against triple-negative breast cancer cells, inducing apoptosis through the activation of caspases and disruption of microtubule dynamics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common pathogens. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetic acid moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Core

Pyrazole-based acetic acid derivatives vary significantly in physicochemical and biological properties depending on substituent type and position. Key analogues include:

Table 1. Structural Analogues of 2-(4-Methoxy-1H-pyrazol-1-yl)acetic Acid

- Electron-Donating vs.

- Lipophilicity : Methyl and ethyl substituents (e.g., 2-(4-methyl-...) and 2-(4-ethyl-...)) increase lipophilicity, as reflected in their lower molecular polarity and predicted collision cross-section (CCS) values .

- Steric Effects : Bulky substituents like phenyl (e.g., 2-(1-phenyl-...)) reduce solubility and may hinder intermolecular interactions .

Heterocyclic Analogues (Triazole Derivatives)

Replacing the pyrazole core with a triazole ring alters electronic and steric properties. For example, 2-(4-ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic acid monohydrate (C₉H₁₂N₄O₅) features a triazole ring with adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and crystallinity. Triazole derivatives are noted for antimicrobial and anticancer activities, though their synthesis often requires more complex protocols .

Physicochemical Properties and Predictive Data

- Acidity : The carboxylic acid group in 2-(4-methoxy-...)acetic acid confers moderate acidity (pKa ~3–4), comparable to other pyrazole-acetic acids. Electron-withdrawing groups (e.g., -Cl) lower pKa, while electron-donating groups (e.g., -OCH₃) raise it .

- Collision Cross-Section (CCS) : Ethyl-substituted analogues show higher CCS values (132.3 Ų for [M+H]+) due to increased alkyl chain flexibility, whereas smaller substituents like methyl reduce CCS .

- Solubility: Methoxy and carboxylic acid groups enhance aqueous solubility compared to nonpolar derivatives (e.g., phenyl-substituted compounds) .

Biological Activity

2-(4-Methoxy-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects by:

- Inhibiting Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .

- Modulating Signaling Pathways : It can influence signaling cascades that regulate cell proliferation and apoptosis, which is particularly relevant in cancer biology .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated that this compound exhibits significant activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.15 μg/mL |

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In a study measuring cytokine levels, it was found to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its effectiveness in managing inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 75 |

This reduction indicates a promising role for the compound in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, and this compound is no exception. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.3 |

The observed IC50 values suggest that this compound might be effective in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Case Studies

Several case studies have explored the biological activities of similar pyrazole derivatives, providing insights into their therapeutic potential:

- Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives indicated that modifications at the methoxy position significantly enhanced antimicrobial activity against resistant strains of bacteria .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects noted that compounds with similar structures reduced inflammation markers in animal models, supporting their use as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Studies : Clinical trials involving pyrazole derivatives have shown promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid?

A typical approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by functionalization of the pyrazole core. For example, cyclocondensation of phenylhydrazine with ethyl acetoacetate in ethanol/acetic acid under reflux yields pyrazole intermediates, which can undergo methoxylation and subsequent carboxylation . Alternative routes include nucleophilic substitution on pre-formed pyrazole rings using haloacetic acid derivatives under basic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : To confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹) .

- NMR : H NMR reveals methoxy protons (δ ~3.8–4.0 ppm) and pyrazole protons (δ ~6.5–8.0 ppm). C NMR confirms the acetic acid moiety (δ ~170 ppm for COOH) .

- X-ray crystallography : For resolving dihedral angles between the pyrazole ring and substituents, critical for understanding steric effects .

Q. How should stability and storage conditions be optimized for this compound?

The compound is hygroscopic and sensitive to light. Store under inert gas (N₂/Ar) at room temperature in amber glass vials. Avoid prolonged exposure to strong oxidizers or bases, as decomposition products may include CO₂, NOₓ, and methoxy-substituted aromatics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These studies reveal the electron-withdrawing effect of the carboxylic acid group and the electron-donating nature of the methoxy substituent, which influence reactivity in nucleophilic/electrophilic reactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

Contradictions often arise from differences in substituent positions or assay conditions. For example:

- Regioselectivity : The 4-methoxy group on the pyrazole ring may sterically hinder interactions with biological targets compared to 3- or 5-substituted analogs .

- Assay validation : Cross-test using standardized protocols (e.g., CLSI guidelines for antimicrobial studies) and include positive controls like fluconazole or ciprofloxacin .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) identifies by-products like unreacted hydrazines or acetylated derivatives. Limit detection to <0.1% using calibration curves with internal standards (e.g., deuterated analogs) .

Methodological Considerations

Q. How are regioselectivity issues in pyrazole ring formation mitigated?

Control via:

Q. What in vitro assays are suitable for evaluating bioactivity?

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or xanthine oxidase, with IC₅₀ calculations .

Q. How are crystal packing interactions analyzed for co-crystallization studies?

Single-crystal XRD reveals hydrogen-bonding networks (e.g., O-H···N between carboxylic acid and pyrazole rings) and π-π stacking of aromatic groups. Mercury software visualizes these interactions and predicts solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.